

Application Notes and Protocols: Preparation of CHR-6494 Stock and Working Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHR-6494

Cat. No.: B606661

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase essential for proper chromosome alignment during mitosis.[1][2] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] By inhibiting Haspin with an IC_{50} value of approximately 2 nM, **CHR-6494** prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[1][3] These application notes provide detailed protocols for the preparation of stock and working solutions of **CHR-6494** for both in vitro and in vivo experimental settings.

Physicochemical Properties, Solubility, and Storage

Proper handling and storage of **CHR-6494** are critical for maintaining its stability and activity. The compound is a solid, off-white powder. It is important to use fresh, anhydrous DMSO for reconstitution, as hygroscopic DMSO can significantly reduce its solubility.

Property	Data	Reference(s)
Molecular Formula	C ₁₆ H ₁₆ N ₆	
Molecular Weight	292.34 g/mol	
CAS Number	1333377-65-3	
Appearance	White to yellow or off-white solid	
Purity	≥98% (HPLC)	
Solubility	DMSO: Soluble up to 58 mg/mL (198.39 mM). Other sources report 25-50 mg/mL. Water: Insoluble Ethanol: Insoluble	
Storage (Powder)	3 years at -20°C; 2 years at 4°C	
Storage (Stock Solution)	1 year at -80°C in solvent; 6 months at -20°C in solvent. It is highly recommended to aliquot to avoid repeated freeze-thaw cycles.	

Recommended Working Concentrations

The optimal working concentration of **CHR-6494** depends on the specific application and cell line being studied. The following table summarizes concentrations reported in the literature.

Application	Cell Type / Model	Recommended Concentration Range	Reference(s)
In Vitro	Various Cancer Cell Lines (HeLa, HCT-116, MDA-MB-231, Melanoma lines, etc.)	IC ₅₀ Values: Generally range from 396 nM to 1.53 μ M. Cell-based Assays: Effective concentrations for inducing apoptosis or cell cycle arrest are typically between 200 nM and 1000 nM (1 μ M). Working Range: 0.01 μ M to 100 μ M has been used for dose-response studies.	
In Vivo	Mouse Xenograft Models (HCT-116, MDA-MB-231)	20 mg/kg to 50 mg/kg administered via intraperitoneal (i.p.) injection.	

Experimental Protocols

Protocol 1: Preparation of 10 mM CHR-6494 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted for various experimental needs.

Materials:

- **CHR-6494** powder (MW: 292.34 g/mol)
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance and weighing paper
- Vortex mixer
- (Optional) Ultrasonic bath

Methodology:

- Equilibrate: Allow the **CHR-6494** vial to warm to room temperature before opening to prevent moisture condensation.
- Weigh: Carefully weigh the desired amount of **CHR-6494** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.92 mg of **CHR-6494**.
 - Calculation: $\text{Mass (mg)} = \text{Desired Volume (L)} \times \text{Desired Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 292.34 \text{ g/mol} \times 1000 \text{ mg/g} = 2.9234 \text{ mg}$
- Dissolve: Add the weighed **CHR-6494** powder to a sterile tube. Add the calculated volume of fresh DMSO. For 2.92 mg, add 1 mL of DMSO.
- Mix: Vortex the solution vigorously until the powder is completely dissolved. If solubility issues arise, brief sonication in an ultrasonic bath may be required. Visually inspect the solution to ensure no particulates are present.
- Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile cryovials.
- Store: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 6 months).

Protocol 2: Preparation of In Vitro Working Solutions

This protocol details the serial dilution of the 10 mM DMSO stock solution to achieve final working concentrations for cell culture experiments.

Materials:

- 10 mM **CHR-6494** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile polypropylene tubes

Methodology:

- Thaw: Thaw a single aliquot of the 10 mM **CHR-6494** stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO or sterile culture medium. For example, add 10 µL of 10 mM stock to 90 µL of medium.
- Final Dilution: Prepare the final working concentrations by further diluting the stock or intermediate solution into the final volume of cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 1 µM **CHR-6494** from a 10 mM stock:
 - Use the $C_1V_1 = C_2V_2$ formula: $(10,000 \text{ µM})(V_1) = (1 \text{ µM})(1000 \text{ µL})$
 - $V_1 = 0.1 \text{ µL}$
 - Add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.
 - Note: To improve accuracy for small volumes, it is better to perform a serial dilution. For instance, add 1 µL of the 1 mM intermediate stock to 999 µL of medium.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used in the highest concentration of **CHR-6494**.
- Apply to Cells: Mix thoroughly and immediately add the medicated media to your cell cultures.

Protocol 3: Preparation of In Vivo Formulation (Example)

This protocol provides an example of how to prepare **CHR-6494** for intraperitoneal injection in mice, based on formulations described in the literature.

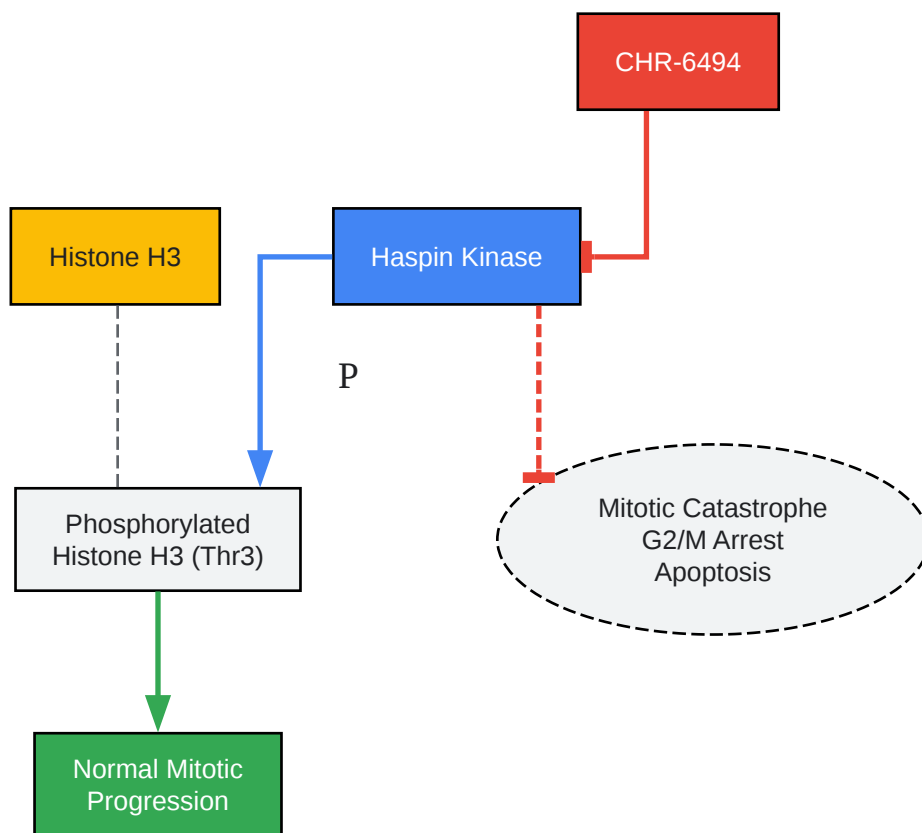
Materials:

- 10 mM **CHR-6494** stock solution in DMSO
- Vehicle solution (e.g., 20% 2-hydroxypropyl- β -cyclodextrin in saline)
- Sterile tubes

Methodology:

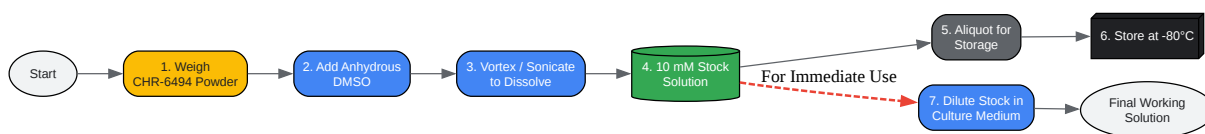
- Thaw: Thaw an aliquot of the **CHR-6494** stock solution.
- Calculate: Determine the total volume and concentration needed based on the animal's weight and the desired dose (e.g., 50 mg/kg).
- Prepare Formulation: For a 5 mg/mL injectable solution, dilute a higher concentration DMSO stock into the vehicle. For example, to make a 5 mg/mL solution to be administered at 10 μ L/g for a 50 mg/kg dose:
 - Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
 - Dilute this stock 1:10 in the vehicle (e.g., 100 μ L of 50 mg/mL stock + 900 μ L of 20% 2-hydroxypropyl- β -cyclodextrin). This results in a final DMSO concentration of 10%.
- Mix: Vortex thoroughly to ensure a homogenous suspension or solution.
- Administer: Administer the freshly prepared formulation to the animal via the desired route (e.g., intraperitoneal injection).

Visualizations



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Caption: Mechanism of action for **CHR-6494**.



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Caption: Workflow for preparing **CHR-6494** solutions.

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- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of CHR-6494 Stock and Working Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606661#how-to-prepare-chr-6494-stock-solution-and-working-concentrations]

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